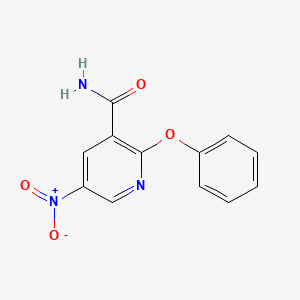
5-Nitro-2-phenoxypyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitro-2-phenoxypyridine-3-carboxamide is a chemical compound with the molecular formula C11H8N2O3 It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 5-Nitro-2-phenoxypyridine-3-carboxamide involves the reaction of 2-chloro-5-nitropyridine with phenol in the presence of sodium hydride (NaH) and N,N-dimethylformamide (DMF) at room temperature for 8 hours . The product is then filtered, washed, and dried under reduced pressure to yield a solid product. This solid product is further treated with a mixture of ethanol and concentrated hydrochloric acid, followed by the addition of tin(II) chloride (SnCl2) and stirring at 50°C for 3 hours .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
5-Nitro-2-phenoxypyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like tin(II) chloride.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like tin(II) chloride (SnCl2) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and N,N-dimethylformamide (DMF) are used for substitution reactions.
Major Products Formed
Reduction: The major product formed is 5-amino-2-phenoxypyridine-3-carboxamide.
Substitution: Depending on the substituent, various derivatives of this compound can be formed.
Applications De Recherche Scientifique
5-Nitro-2-phenoxypyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Nitro-2-phenoxypyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to inhibit certain enzymes and disrupt cellular processes is a key aspect of its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Nitro-2-phenoxypyridine: A closely related compound with similar chemical properties.
2-Chloro-5-nitropyridine: A precursor in the synthesis of 5-Nitro-2-phenoxypyridine-3-carboxamide.
Phenol: Another precursor used in the synthesis process.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
60524-20-1 |
|---|---|
Formule moléculaire |
C12H9N3O4 |
Poids moléculaire |
259.22 g/mol |
Nom IUPAC |
5-nitro-2-phenoxypyridine-3-carboxamide |
InChI |
InChI=1S/C12H9N3O4/c13-11(16)10-6-8(15(17)18)7-14-12(10)19-9-4-2-1-3-5-9/h1-7H,(H2,13,16) |
Clé InChI |
YGVGNNMYXIFDAK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=C(C=C(C=N2)[N+](=O)[O-])C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


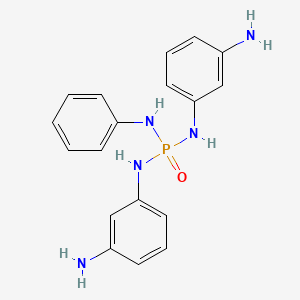

![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(3-methylphenyl)-](/img/structure/B14594316.png)

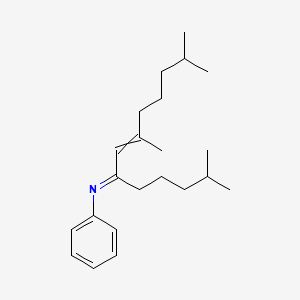
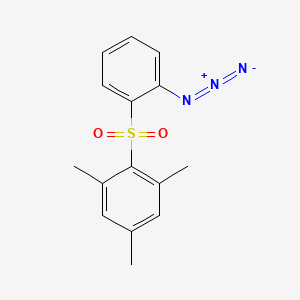
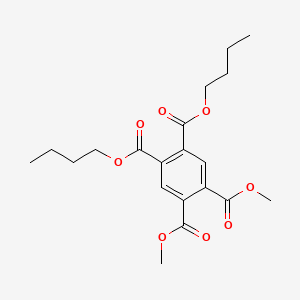

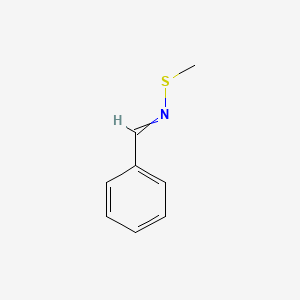

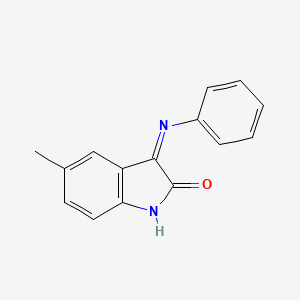
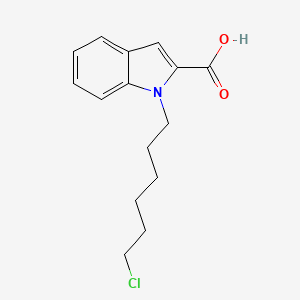
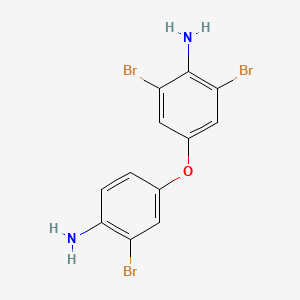
![3-Amino-6-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]pyrazine-2-carbonitrile](/img/structure/B14594391.png)
